3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a pyrazolo[3,4-d]pyrimidine core with a diazepane ring and a benzothiazole moiety.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in cell cycle progression, and its inhibition disrupts the normal cell cycle, leading to cell death .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values of 45, 6, and 48 nM respectively . It also showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .
Biochemical Analysis
Biochemical Properties
3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione: plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression, potentially inducing cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione on various cell types have been studied extensively. In cancer cells, this compound has been observed to induce apoptosis and inhibit proliferation . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins. The compound’s impact on cellular metabolism includes alterations in energy production and utilization, which can further contribute to its antiproliferative effects.
Molecular Mechanism
At the molecular level, 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis, although the extent of these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative effects without significant toxicity . At higher doses, toxic effects may be observed, including damage to normal tissues and organs. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for toxicity.
Transport and Distribution
The transport and distribution of 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution of the compound is essential for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enhance its ability to influence gene expression, while localization to the cytoplasm may impact its interactions with signaling proteins and enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the diazepane ring: This is achieved through a series of nucleophilic substitution reactions.
Attachment of the benzothiazole moiety: This final step involves the condensation of the intermediate with a benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs).
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Benzothiazole derivatives: Compounds with a benzothiazole moiety that have been studied for their anticancer properties
Uniqueness
3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is unique due to its combination of structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S/c1-13-21-17-15(12-20-24(17)2)18(22-13)25-8-5-9-26(11-10-25)19-14-6-3-4-7-16(14)29(27,28)23-19/h3-4,6-7,12H,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDYTMLCGDIDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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